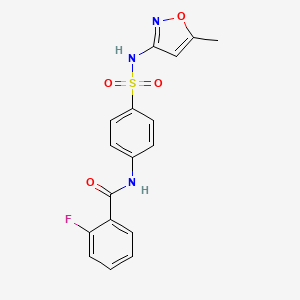

2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Description

Historical Development of Sulfamoyl Benzamide Derivatives

Sulfonamide derivatives first gained prominence in the 1930s with the discovery of Prontosil, the progenitor of antibacterial sulfa drugs. The subsequent structural diversification of sulfonamides led to the incorporation of benzamide moieties, which enhanced target specificity and pharmacological efficacy. Early modifications focused on optimizing antibacterial activity through halogenation and heterocyclic substitutions. By the late 20th century, researchers began appending fluorinated aromatic systems to sulfamoyl benzamides to improve metabolic stability and binding affinity for eukaryotic enzymes.

The specific integration of a 5-methylisoxazole subunit, as seen in 2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, emerged from efforts to mimic natural heterocyclic scaffolds in enzyme active sites. This design strategy, validated by crystallographic studies of carbonic anhydrase inhibitors, enabled selective modulation of metalloenzyme function while reducing off-target effects.

Position Within Contemporary Medicinal Chemistry

In modern drug discovery, this compound occupies a strategic niche due to its dual functional domains:

- Fluorinated benzamide core : Enhances membrane permeability and confers resistance to oxidative metabolism

- Sulfamoyl-isoxazole pharmacophore : Facilitates high-affinity interactions with catalytic zinc ions in carbonic anhydrases and related metalloenzymes

Recent studies highlight its utility as a scaffold for designing isoform-selective enzyme inhibitors. For instance, benzamide-4-sulfonamides demonstrate subnanomolar inhibition constants (K~i~) against human carbonic anhydrase VII (hCA VII), a target for neuropathic pain management. The fluorine atom at the benzamide’s ortho position further fine-tunes electronic properties, enabling precise modulation of inhibitor-enzyme interactions.

Structural Classification and Nomenclature

The compound belongs to three overlapping chemical classes:

Systematic IUPAC Name :

2-Fluoro-N-[4-(N-(5-methyl-1,2-oxazol-3-yl)sulfamoyl)phenyl]benzamide

Molecular Formula : C~18~H~15~FN~3~O~4~S

Key Functional Groups :

- Sulfamoyl bridge (-SO~2~NH-) linking phenyl and isoxazole rings

- Fluorine atom at position 2 of the benzamide aromatic ring

- Methyl group at position 5 of the isoxazole heterocycle

The stereoelectronic profile of this molecule arises from the synergistic effects of its substituents. Computational models indicate that the fluorine atom induces a dipole moment of 1.47 D at the benzamide ring, while the methyl-isoxazole group contributes a van der Waals volume of 58 ų. These properties collectively enable optimal fit within the conical active sites of carbonic anhydrase isoforms.

Table 1 : Comparative Structural Features of Related Sulfamoyl Benzamides

Properties

IUPAC Name |

2-fluoro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-11-10-16(20-25-11)21-26(23,24)13-8-6-12(7-9-13)19-17(22)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRVFYURSOLOAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268373 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

Formation of the isoxazole ring: The 5-methylisoxazole moiety can be synthesized via a (3 + 2) cycloaddition reaction, often employing metal-free conditions to avoid the drawbacks associated with metal catalysts.

Coupling with benzamide: The final step involves coupling the sulfamoyl-substituted phenyl ring with a fluorinated benzamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfamoyl groups often exhibit significant antimicrobial properties. For instance, derivatives similar to 2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide have been tested against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 1.27 | Gram-positive bacteria |

| Compound B | 1.43 | Gram-negative bacteria |

| Compound C | 2.60 | Fungal species |

These findings suggest that the structural features of the compound enhance its interaction with microbial targets, potentially inhibiting their growth.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly those associated with colorectal carcinoma.

Case Study: Anticancer Evaluation

A study published in PMC demonstrated that related compounds exhibited IC50 values significantly lower than standard anticancer drugs, indicating higher potency against cancer cells.

Table 2: Anticancer Activity Data

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard Drug | 9.99 | HCT116 |

This data illustrates the potential of the compound as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfamoyl group can form hydrogen bonds with active site residues, while the fluorine atom and isoxazole ring contribute to its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound shares a core benzamide-sulfonamide scaffold with several analogs, differing primarily in substituent positions and functional groups. Key structural analogs include:

Key Observations :

- Fluorine vs.

- Hydroxy Group (Compound 51) : The 2-hydroxy substituent in compound 51 introduces hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability compared to the target compound .

- Sulfamoyl Group Variations : Replacing the 5-methylisoxazole sulfamoyl group with a 2-oxotetrahydrofuran moiety (5h) alters hydrogen-bonding and steric interactions, impacting solubility and chiral recognition .

Physicochemical Properties

Melting points and spectral data highlight the impact of substituents on stability and intermolecular interactions:

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., nitro in S10) reduce melting points compared to chloro (S9) or hydroxy (51) derivatives due to disrupted crystal packing .

- Thermal Stability : Compound 51’s high decomposition temperature (>288°C) suggests strong intermolecular hydrogen bonding from the hydroxy group .

Biological Activity

2-Fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorine atom and a sulfamoyl group, which are known to influence its interaction with biological targets.

- Molecular Formula : CHNOS

- Molecular Weight : 295.31 g/mol

- CAS Number : 21312-10-7

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biological pathways. The presence of the sulfamoyl group is significant as it is known to enhance the compound's binding affinity to target proteins, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives, including those similar to this compound. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10.5 |

| This compound | A549 (Lung Cancer) | 12.3 |

These results indicate that the compound exhibits promising activity against certain cancer cell lines, warranting further investigation into its mechanism and therapeutic potential.

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. For instance, derivatives with similar structures have been reported to inhibit urease activity effectively, which is relevant for conditions such as kidney stones and gastric ulcers.

| Enzyme | IC (µM) |

|---|---|

| Urease | 22.61 |

This inhibition suggests that the compound could be beneficial in treating diseases associated with urease activity.

Case Studies

- In Vitro Studies : A study conducted on various benzamide derivatives indicated that modifications to the sulfamoyl group significantly affected their cytotoxicity against cancer cell lines. The introduction of a methylisoxazole moiety was found to enhance activity, likely due to improved binding interactions with target receptors.

- Molecular Docking Simulations : Computational studies have demonstrated that this compound binds favorably to targets involved in cancer proliferation pathways. The docking studies revealed binding affinities comparable to established anticancer agents, suggesting its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-fluoro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation of sulfamethoxazole derivatives with fluorinated benzoyl chlorides. Conventional reflux with pyridine yields ~84%, but microwave-assisted synthesis significantly improves efficiency (89% yield) by reducing reaction time and energy input . Key steps include sulfonamide activation and amide bond formation, monitored by TLC (acetate mobile phase) .

Q. What analytical techniques confirm the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (300 MHz, DMSO-d6) confirms aromatic proton environments (δ 7.45–7.92 ppm) and methyl groups (δ 2.26 ppm) .

- IR Spectroscopy : Peaks at 1660 cm (C=O stretch) and 1164 cm (S=O asymmetric stretch) validate functional groups .

- HRMS : Matches calculated m/z (e.g., 406.0264 for CHClNOS-H) to confirm molecular weight .

Q. How is the compound’s crystallographic data obtained and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (296 K, monoclinic P2/c) reveals unit cell parameters (a = 8.2407 Å, b = 23.5069 Å) and hydrogen-bonding networks (N–H···O, C–H···O) critical for stability . Data refinement uses SHELXL (R-factor = 0.054), with WinGX or ORTEP-3 for visualization .

Advanced Research Questions

Q. How do computational docking studies predict the compound’s interaction with biological targets like EGFR?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to EGFR’s ATP-binding pocket. Energy scores (Table 4 in ) correlate sulfonamide-π interactions and fluorine’s electronegativity with inhibitory activity. Validation includes RMSD clustering (<2.0 Å) and comparison with co-crystallized ligands .

Q. What challenges arise in resolving contradictions between in vitro and in vivo biological activity data?

- Methodological Answer : Discrepancies may stem from metabolic stability (e.g., hydrolysis of the isoxazole ring) or solubility limitations. Mitigation strategies:

- Pharmacokinetic Profiling : Assess logP (e.g., 3.1 via HPLC) and plasma stability .

- Structural Analogues : Compare with derivatives (e.g., JEZTC in ) to identify metabolic hotspots.

Q. How can structure-activity relationship (SAR) studies guide the design of more potent anticancer derivatives?

- Methodological Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the benzamide position enhances DNA intercalation (IC < 10 µM in MCF-7 cells) .

- Sulfonamide Substitutions : Replacing 5-methylisoxazole with thiazole improves tubulin polymerization inhibition (e.g., derivative 7 in ).

Q. What experimental strategies address crystallographic disorder in hydrogen-bonded networks?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.